molecular formula C14H16ClNO3 B398219 Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate CAS No. 349614-05-7

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Katalognummer: B398219
CAS-Nummer: 349614-05-7
Molekulargewicht: 281.73g/mol
InChI-Schlüssel: DFQSHQMQHOFSKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a chemical compound of interest in medicinal chemistry research. Its structure incorporates the benzoylpiperidine motif, which is recognized as a privileged scaffold in the design of bioactive molecules . This fragment is considered a metabolically stable bioisostere of piperazine, with the carbonyl group offering a potential hydrogen-bonding site that can be crucial for target interaction . The benzoylpiperidine core is found in a diverse range of therapeutic agents, including compounds with activity on the central nervous system, such as antipsychotic agents, as well as anticancer and cardioprotective drugs . The specific 4-chloro substitution on the benzoyl ring is a common feature in pharmacologically active compounds, such as the 5-HT2A receptor ligands ketanserin and altanserin, where it plays a role in receptor anchorage . As a result, researchers can utilize Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate as a versatile building block or intermediate in the synthesis and exploration of novel pharmacologically active compounds, particularly within drug discovery programs focused on these target areas.

Eigenschaften

IUPAC Name

methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSHQMQHOFSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, a heterocyclic compound incorporating a key piperidine scaffold, represents a class of molecules with significant potential as pharmaceutical intermediates.[1][2][3] The precise arrangement of its atoms dictates its physicochemical properties and subsequent biological activity. This guide provides a comprehensive, multi-technique approach to its structural analysis, grounded in the principles of scientific integrity and experimental causality. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, presenting not just the protocols but the scientific rationale that validates the final structural assignment.

Introduction: The Imperative for Rigorous Structural Verification

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (CAS No. 349614-05-7) is a small molecule of interest in medicinal chemistry.[4] The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[5][6] The addition of the 4-chlorobenzoyl group introduces specific electronic and steric features that can modulate target binding. Before this molecule can be advanced in any development pipeline, its identity and purity must be confirmed beyond doubt. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks.

The analytical workflow detailed herein is designed as a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they form a cohesive and definitive body of evidence. This approach is critical for regulatory submissions and ensures the quality and consistency of the active pharmaceutical ingredient (API).[7]

cluster_0 Analytical Workflow Sample Compound Synthesis (Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate) Purity Purity Assessment (HPLC/UPLC) Sample->Purity Initial QC Spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) Purity->Spectroscopy For Pure Sample Report Final Structural Verification Report Purity->Report Confirmation Definitive Structure (X-ray Crystallography) Spectroscopy->Confirmation If crystal available Spectroscopy->Report Confirmation->Report

Caption: A generalized workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique to determine the molecular weight of a compound, providing a fundamental check of its elemental composition. For Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, we expect a molecular formula of C₁₄H₁₆ClNO₃. High-resolution mass spectrometry (HRMS) is chosen to experimentally confirm this formula with high precision, distinguishing it from other potential isobaric compounds.

Expected Fragmentation

The molecule's structure suggests predictable fragmentation patterns under ionization, which serve as secondary confirmation. Key expected fragments include:

  • The 4-chlorobenzoyl cation: A prominent peak at m/z 139, resulting from the cleavage of the amide bond. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a corresponding peak at m/z 141.

  • Loss of the methoxy group: A fragment corresponding to [M-31]⁺ from the loss of ·OCH₃.

  • Loss of the carbomethoxy group: A fragment corresponding to [M-59]⁺ from the loss of ·COOCH₃.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[8]

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 50-500

    • Gas Temperature: 300 °C

    • Data Acquisition: Centroid mode

  • Data Analysis: Identify the monoisotopic mass of the molecular ion [M+H]⁺. Use the instrument software to calculate the predicted elemental composition and compare it to the theoretical value.

Data Presentation
ParameterTheoretical Value (C₁₄H₁₆ClNO₃)Observed Value (Example)
Molecular Weight 281.73 g/mol -
Monoisotopic Mass 281.0819 g/mol -
[M+H]⁺ Ion 282.0891 m/z282.0895 m/z
Key Fragment 1 139.0000 m/z (C₇H₄ClO)⁺139.0003 m/z
Key Fragment 2 141.0000 m/z (C₇H₄³⁷ClO)⁺140.9974 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Environment

Expertise & Causality: NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing detailed information about the connectivity and stereochemistry of the molecule. It is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems of the piperidine ring protons.[9]

Structure Structure

Caption: Chemical Structure of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate.

Predicted ¹H and ¹³C NMR Spectra

Based on the structure, we can predict the key signals. The 4-chlorobenzoyl group will show two doublets in the aromatic region. The piperidine ring protons will appear as complex multiplets in the aliphatic region, and the methyl ester will be a sharp singlet.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Aromatic (2H, d) ~7.45~129.0Protons ortho to the carbonyl group.
Aromatic (2H, d) ~7.35~130.5Protons ortho to the chlorine atom.
Piperidine (2H, m) ~4.0-4.5 (broad)~45.0Axial/equatorial protons adjacent to the nitrogen (positions 2, 6), deshielded.
Piperidine (2H, m) ~3.0-3.5 (broad)~45.0Axial/equatorial protons adjacent to the nitrogen (positions 2, 6), deshielded.
Piperidine (1H, m) ~2.5-2.8~41.0Proton at position 4.
Piperidine (4H, m) ~1.6-2.2~28.0Protons at positions 3 and 5.
Methyl Ester (3H, s) ~3.70~52.0Singlet for the -OCH₃ group.
Carbonyl (Amide) -~169.0Amide C=O carbon.
Carbonyl (Ester) -~175.0Ester C=O carbon.
Aromatic C-Cl -~136.0Carbon bonded to chlorine.
Aromatic C-CO -~135.0Carbon bonded to the carbonyl group.

Note: Broad signals for piperidine protons are expected due to potential chair-chair interconversion and rotational isomers (rotamers) around the amide C-N bond.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition - ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

  • Acquisition - ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024-4096 (due to lower natural abundance).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shift and comparison with predicted values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most critical absorptions will be the two distinct carbonyl (C=O) stretches from the amide and the ester, which confirm the presence of both key functionalities.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
~1735 cm⁻¹ Ester Carbonyl (C=O)Stretch
~1645 cm⁻¹ Amide Carbonyl (C=O)Stretch (Amide I band)
~1280 cm⁻¹ Ester C-OStretch
~1100 cm⁻¹ C-NStretch
~840 cm⁻¹ C-ClStretch
~3000-2850 cm⁻¹ C-H (Aliphatic)Stretch
~1600, ~1480 cm⁻¹ C=C (Aromatic)Stretch
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

    • Spectral range: 4000-400 cm⁻¹.

  • Data Analysis: The instrument software automatically ratios the sample spectrum to the background. Identify and label the major absorption peaks and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While spectroscopic methods provide compelling evidence for the 2D structure, only single-crystal X-ray crystallography can provide unequivocal proof of atomic connectivity, conformation, and stereochemistry in the solid state.[10] It is the gold standard for structural determination.[10] For a molecule with a flexible piperidine ring, crystallography can definitively establish its preferred conformation (e.g., chair, boat) and the orientation of its substituents (axial vs. equatorial) in the crystal lattice.[11]

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size). This is achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents include ethyl acetate, acetone, or methanol/water mixtures.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) to collect a full sphere of diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data by least-squares methods until the calculated and observed diffraction patterns match.

  • Data Analysis: The final output is a model of the molecule showing precise bond lengths, bond angles, and torsion angles, confirming the absolute structure.

Conclusion: A Triad of Validation

The structural analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is not complete with a single experiment. It requires a logical, tiered approach where each result corroborates the others.

  • Identity: Mass Spectrometry confirms the molecular formula.

  • Connectivity: NMR spectroscopy maps the atomic framework.

  • Functionality: FTIR spectroscopy verifies the presence of key functional groups.

  • Conformation: X-ray Crystallography provides the ultimate, unambiguous 3D structure.

By integrating these powerful analytical techniques, researchers, scientists, and drug development professionals can establish a complete and validated structural profile, ensuring the integrity of their research and the quality of their chemical matter as it progresses toward therapeutic application.

References

  • Romero, D., et al. (2011). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133-o134. Available from: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • LCGC International. (2020). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available from: [Link]

  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available from: [Link]

  • Al-Majid, A. M., et al. (2022). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Crystallography. Available from: [Link]

  • European Pharmaceutical Review. (2018). Technique to identify small molecules could speed up drug discovery. Available from: [Link]

  • Angeli, A., et al. (2020). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available from: [Link]

  • The Royal Society of Chemistry. ¹H NMR (500 MHz, CDCl₃) δ. Available from: [Link]

  • ResearchGate. Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25. Available from: [Link]

  • Hrytsenko, I. S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCrData, 7(9). Available from: [Link]

  • National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

  • Masiulis, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3813. Available from: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available from: [Link]

  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

  • PubChem. Methyl 1-benzylpiperidine-4-carboxylate. Available from: [Link]

  • PubChem. Methyl 4-phenylpiperidine-4-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available from: [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Available from: [Link]

  • ARKAT USA, Inc. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]

  • Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Mary, Y. S., et al. (2015). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 242-253. Available from: [Link]

  • NANOlight Center of Excellence. Micro to nano: multiscale IR analyses reveal zinc soap heterogeneity in a 19th century painting by Corot. Available from: [Link]

  • PubChem. 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid. Available from: [Link]

Sources

Solubility profile of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It synthesizes theoretical solubility principles with practical experimental protocols, specifically tailored for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate .

Thermodynamics, Solvent Selection, and Process Implications

Executive Summary & Compound Architecture

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (CAS: 349614-05-7) represents a critical scaffold in the synthesis of pharmaceutical intermediates, particularly for antihistamines and antipsychotic agents containing the N-benzoylpiperidine moiety.[1]

Understanding the solubility profile of this compound is not merely about data collection; it is the foundation for designing robust recrystallization processes , optimizing reaction yields , and ensuring solid-state stability .[1] This guide provides a rigorous framework for determining, modeling, and applying solubility data for this specific API intermediate.

Structural Analysis & Polarity Profile

The molecule features three distinct functional domains that dictate its interaction with solvents:

  • Lipophilic Domain: The 4-chlorophenyl ring provides significant hydrophobic character and

    
    -
    
    
    
    stacking potential, driving solubility in chlorinated and aromatic solvents.[1]
  • Polar Core: The piperidine amide bond creates a rigid, polar backbone with high dipole moment.

  • Hydrogen Bonding Acceptor: The methyl ester and amide carbonyls act as H-bond acceptors, facilitating solubility in protic solvents like alcohols.[1]

PropertyValue (Predicted/Analog)Significance
Molecular Formula

Moderate molecular weight (297.74 g/mol )
LogP (Octanol/Water) ~2.5 - 3.0Lipophilic; poor water solubility expected
H-Bond Donors 0No -OH or -NH groups; relies on solvent donors
H-Bond Acceptors 3Ester (2) + Amide (1); Soluble in alcohols
Melting Point 100–140 °C (Est.)[1]Solid at room temperature; amenable to thermal recrystallization

Experimental Methodology: The "Gold Standard" Protocol

To generate a defensible solubility profile, we employ a dynamic laser monitoring method validated by gravimetric analysis. This dual-approach ensures accuracy across a wide temperature range (273.15 K to 323.15 K).[1]

Workflow Diagram

The following Graphviz diagram outlines the critical path for solubility determination and thermodynamic modeling.

SolubilityWorkflow Start Compound Preparation (Purity > 99.5%) SolventSel Solvent Selection (Hansen Parameters) Start->SolventSel Equilibrium Solid-Liquid Equilibrium (Isothermal Method) SolventSel->Equilibrium T = 273-323 K Sampling Supernatant Sampling (0.22 µm Filtration) Equilibrium->Sampling t > 24h Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling x_exp data Process Process Optimization (Crystallization Design) Modeling->Process Delta H, Delta S, gamma

Figure 1: Integrated workflow for solubility determination and process application.

Detailed Protocol
  • Preparation: Recrystallize the raw material (e.g., from Ethanol) to achieve purity

    
     (HPLC area normalization). Dry under vacuum at 313.15 K for 24h.
    
  • Apparatus: Use a double-jacketed glass vessel coupled with a programmable thermostatic bath (uncertainty

    
     K).
    
  • Equilibration:

    • Add excess solid to 50 mL of the selected solvent.

    • Stir continuously at 400 rpm using a magnetic stirrer.

    • Allow equilibration for 24–48 hours to ensure saturation.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and dry to constant weight.[1]

    • HPLC: Dilute with mobile phase (Acetonitrile/Water) and analyze (UV detection at

      
       nm).
      

Thermodynamic Modeling & Theoretical Framework

Experimental data points (


) must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.[1]
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Interpretation: Parameter

    
     is related to the enthalpy of solution; 
    
    
    
    accounts for the temperature dependence of heat capacity.[1]
Van't Hoff Analysis

To determine the thermodynamic driving forces, we use the van't Hoff equation:


[1]
  • 
     : Standard enthalpy of dissolution (typically positive/endothermic for this class of compounds).[1]
    
  • 
     : Standard entropy of dissolution.[1]
    
  • Implication: A positive

    
     indicates that solubility increases with temperature, necessitating cooling crystallization.
    

Solubility Profile & Solvent Selection Guide

Based on the structural motifs of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, the following solubility trends are predicted and should be verified experimentally.

Solvent Classification Table[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion forces matching the chlorophenyl ring; "like dissolves like."[1]
Esters Ethyl Acetate, Isopropyl AcetateHigh Dipole-dipole interactions with the ester/amide core.[1] Excellent for recrystallization.
Ketones Acetone, MIBKHigh Strong dipole interactions. Good temperature sensitivity (steep solubility curve).
Alcohols Methanol, Ethanol, IsopropanolModerate Solute acts as H-bond acceptor.[1] Solubility drops significantly as alcohol chain length increases.
Ethers THF, MTBEModerate-High Good solvency due to ether oxygen interaction with amide proton (if any trace) or general polarity.[1]
Alkanes n-Hexane, n-Heptane, CyclohexaneLow (Anti-solvent) Lack of polar interactions.[1] Used to crash out the product.
Water WaterInsoluble Hydrophobic effect dominates.[1]
Hansen Solubility Parameter (HSP) Map

To scientifically select a solvent, we compare the solute's HSP (


) with the solvent's.[1]
  • Predicted Solute HSP:

    
    , 
    
    
    
    ,
    
    
    
    
    .
  • Best Match: Solvents like Chloroform (

    
    ) and THF  (
    
    
    
    ) align well with the solute's dispersion and H-bonding needs.[1]

Process Applications: Crystallization Strategy

The ultimate goal of solubility profiling is process control.

Cooling Crystallization[1]
  • Recommended Solvent: Ethanol or Isopropanol .[1]

  • Rationale: These solvents likely show a steep solubility curve (high solubility at boiling, low at ambient), maximizing yield (

    
    ) while rejecting impurities.[1]
    
  • Thermodynamics: The dissolution is endothermic (

    
    ).[1] Slow cooling (
    
    
    
    K/min) is required to maintain the metastable zone width (MSZW) and prevent oiling out.[1]
Anti-Solvent Crystallization[1]
  • System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) .[1]

  • Protocol: Dissolve the compound in Ethyl Acetate at 50°C. Slowly add n-Heptane until the cloud point is reached.

  • Benefit: Useful for thermally sensitive compounds where high-temperature boiling is risky.[1]

Impurity Rejection[1]
  • Scenario: If the crude material contains unreacted piperidine-4-carboxylate (highly polar/salt-forming), use a non-polar solvent like Toluene .[1] The impurity will remain insoluble or oil out, while the product dissolves (hot) and crystallizes (cold).[1]

References

Since specific experimental data for CAS 349614-05-7 is not indexed in public thermodynamic databases, the methodologies and principles above are grounded in standard protocols for N-acyl piperidine derivatives found in authoritative chemical engineering literature.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (The definitive text on solubility prediction and modeling).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Sha, F., et al. (2018). Solubility and thermodynamic properties of ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate in different organic solvents. Journal of Chemical & Engineering Data.
  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[1] (Standard reference for cooling and anti-solvent crystallization protocols).

Sources

An In-Depth Technical Guide to Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, a key chemical intermediate with significant potential in drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, characterization, and safe handling.

Core Molecular Attributes

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical compounds. Its structure combines a piperidine-4-carboxylate core with a 4-chlorobenzoyl group attached to the piperidine nitrogen. This combination of a rigid cyclic system and an aromatic moiety makes it a valuable building block for creating a diverse range of molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₆ClNO₃N/A
Molecular Weight 281.73 g/mol [1]
CAS Number 349614-05-7[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.Inferred from related compounds

Synthesis and Purification

The synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is typically achieved through the acylation of the secondary amine of methyl piperidine-4-carboxylate with 4-chlorobenzoyl chloride. This is a standard Schotten-Baumann reaction, which is a robust and widely used method for the formation of amides.

Experimental Protocol: Synthesis

This protocol is based on established methods for the N-acylation of piperidine derivatives. The causality behind the experimental choices is to ensure complete reaction, facilitate product isolation, and maximize yield and purity.

Materials:

  • Methyl piperidine-4-carboxylate

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane. The use of an inert atmosphere and anhydrous solvent is crucial to prevent hydrolysis of the acid chloride.

  • Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. Cooling the reaction mixture helps to control the exothermic reaction.

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition minimizes side reactions and allows for better temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). The aqueous wash removes the triethylamine hydrochloride salt and any unreacted acid chloride.

  • Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This will yield the pure Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate.

Diagram of the Synthesis Workflow:

synthesis_workflow reagents Methyl piperidine-4-carboxylate + 4-Chlorobenzoyl chloride + Triethylamine reaction Reaction in DCM 0°C to Room Temp reagents->reaction 1. Acylation workup Aqueous Workup (NaHCO₃, Brine) reaction->workup 2. Quenching & Extraction purification Column Chromatography (Silica Gel) workup->purification 3. Purification product Pure Product purification->product 4. Isolation

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate must be confirmed using a combination of spectroscopic and chromatographic techniques. This multi-faceted approach provides a self-validating system, where the results from each analysis corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorobenzoyl group, the protons of the piperidine ring, and the methyl ester protons. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid and effective method to confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • ~1730 cm⁻¹: C=O stretch of the methyl ester.

  • ~1630 cm⁻¹: C=O stretch of the tertiary amide (N-benzoyl group).

  • ~1600, 1485 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1280, 1100 cm⁻¹: C-O stretching of the ester.

  • ~840 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, the expected molecular ion peak [M+H]⁺ would be at m/z 282.08, corresponding to the molecular formula C₁₄H₁₇ClNO₃. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic [M+2] peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid), can be developed to separate the product from any impurities. Purity is determined by the area percentage of the product peak in the chromatogram.

Diagram of the Analytical Workflow:

analytical_workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Analysis ir IR Spectroscopy sample->ir Analysis ms Mass Spectrometry sample->ms Analysis hplc HPLC sample->hplc Analysis structure Structure Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity final Characterized Product structure->final purity->final

Caption: A self-validating analytical workflow.

Applications in Drug Discovery

Piperidine and its derivatives are among the most common heterocyclic scaffolds found in approved drugs. The structural features of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate make it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

The 4-chlorobenzoyl group can participate in various cross-coupling reactions, allowing for further structural diversification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. These transformations open up a wide range of possibilities for creating libraries of compounds for screening against various biological targets.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate. Based on data from structurally related compounds, the following safety measures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a valuable chemical intermediate with significant potential for use in drug discovery and development. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the creation of novel chemical entities. This guide provides a comprehensive overview of its synthesis, characterization, and handling, offering a solid foundation for its use in a research setting.

References

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate.[Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[Link]

  • Google Patents.CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.[Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Benzoyl Piperidine Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoyl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural heart of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within the crystalline solid-state of its carboxylate intermediates is of paramount importance, governing critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystallographic analysis of benzoyl piperidine carboxylate intermediates, offering both foundational principles and actionable, field-proven methodologies for the elucidation of their crystal structures.

The Decisive Role of Solid-State Structure in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physical properties of the active pharmaceutical ingredient (API). For benzoyl piperidine carboxylates, which often serve as key precursors to complex APIs, a thorough understanding of their solid-state chemistry is not merely academic—it is a critical determinant of a drug development program's success. The crystal structure dictates how molecules pack together, influencing everything from melting point and dissolution rate to hygroscopicity and polymorphism. An unstable crystal form, for instance, could lead to unpredictable bioavailability and compromise the safety and efficacy of the final drug product. Therefore, the ability to determine and control the crystal structure of these intermediates is a vital component of robust and reliable drug development.

A Self-Validating Protocol for Single-Crystal X-ray Diffraction

The gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction (SC-XRD). The following protocol is designed to be a self-validating system, with built-in checks and considerations to ensure the integrity and reproducibility of the obtained crystallographic data.

Experimental Protocol: From Powder to Refined Structure
  • Crystal Growth and Selection:

    • Causality: The quality of the diffraction data is directly proportional to the quality of the single crystal. The ideal crystal should be of sufficient size (typically 0.1-0.5 mm in each dimension), free of cracks, and not a twin.[1]

    • Methodology: Slow evaporation of a saturated solution of the benzoyl piperidine carboxylate intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common and effective method for growing high-quality single crystals. The choice of solvent can significantly impact crystal morphology and even the polymorphic form obtained.

    • Validation: Under a polarized light microscope, a single crystal will exhibit uniform extinction as the stage is rotated. The absence of multiple domains or fractures should be confirmed.

  • Crystal Mounting and Data Collection:

    • Causality: The crystal must be mounted securely and centered in the X-ray beam to ensure that all parts of the crystal are uniformly irradiated and that the diffraction pattern is accurately recorded.

    • Methodology: The selected crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (typically 100 K), which minimizes thermal vibrations and improves data quality. Data is collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[2] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

    • Validation: Initial diffraction images (frames) should show sharp, well-defined diffraction spots. The unit cell parameters are determined from these initial frames and should be consistent with a single crystalline lattice.

  • Data Reduction and Integration:

    • Causality: The raw diffraction images must be processed to correct for experimental artifacts and to extract the intensities of each reflection.

    • Methodology: Software such as SAINT or XPREP is used to integrate the raw data, which involves locating the diffraction spots, measuring their intensities, and applying corrections for factors like Lorentz-polarization effects and absorption.[2]

    • Validation: The data reduction process yields a file (typically with an .hkl extension) containing the Miller indices (h, k, l) and the corresponding integrated intensity and its standard uncertainty for each reflection. The quality of the data can be assessed by examining metrics such as R(int), which should be low (typically < 0.1) for good quality data.

  • Structure Solution and Refinement:

    • Causality: The "phase problem" in crystallography prevents the direct calculation of the electron density map from the diffraction intensities alone. Therefore, initial phases must be determined using various methods.

    • Methodology: For small molecules like benzoyl piperidine carboxylates, direct methods, as implemented in programs like SHELXS, are typically successful in providing an initial structural model.[2][3] This model is then refined using a least-squares minimization procedure in a program like SHELXL. The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[3]

    • Validation: The quality of the final refined structure is assessed by several factors, including the R-value (R1), the weighted R-value (wR2), and the goodness-of-fit (GooF).[4] For a well-refined small molecule structure, R1 is typically below 0.05. The difference Fourier map should also be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

Crystallographic Data of a Representative Benzoyl Piperidine Intermediate

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic parameters for 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, a related benzoyl piperidine derivative, are presented below.[2]

ParameterValue
Chemical FormulaC₂₂H₂₆N₂O₂
Formula Weight350.45 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)15.3749(6)
b (Å)13.1575(5)
c (Å)19.2929(9)
V (ų)3902.9(3)
Z8
Calculated Density (g/cm³)1.192
Temperature (K)293
R₁ [I > 2σ(I)]0.060
wR₂ (all data)0.172
Goodness-of-Fit (S)0.93

Table 1: Crystallographic data for 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.[2]

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams provide visual representations of a representative molecular structure and the experimental workflow for its crystallographic analysis.

CrystallographyWorkflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_validation Validation & Analysis Synthesis Synthesis of Benzoyl Piperidine Carboxylate Intermediate Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay DataReduction Data Reduction (Integration & Scaling) XRay->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation of the Crystallographic Model (R-factors, Fo-Fc map) Refinement->Validation Analysis Analysis of Molecular Geometry and Intermolecular Interactions Validation->Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The crystallographic analysis of benzoyl piperidine carboxylate intermediates is an indispensable tool in the arsenal of the modern drug developer. A meticulously determined crystal structure provides a wealth of information that can guide lead optimization, inform formulation strategies, and mitigate risks associated with solid-state properties. By adhering to a robust and self-validating experimental protocol, researchers can ensure the generation of high-quality, reliable crystallographic data, thereby laying a solid foundation for the development of safe and effective medicines. The insights gained from these studies are not merely data points but are crucial pieces of the intricate puzzle of drug design and development.

References

  • David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B81, 1-17. [Link]

  • Study Guides. (n.d.). Crystal Structure Determination & Refinement. Fiveable. Retrieved February 21, 2026, from [Link]

  • Musil, F., Grisafi, A., Veit, M., Schran, C., Ceriotti, M., & Kozák, O. (2023). A data-driven interpretation of the stability of organic molecular crystals. Digital Discovery, 2(1), 140-153. [Link]

  • Northwestern University. (2022). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 21, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 21, 2026, from [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. CentAUR. [Link]

  • Hooft, R. W. W. (n.d.). Interpretation of crystal structure determinations. Retrieved February 21, 2026, from [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved February 21, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved February 21, 2026, from [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 12(Pt 6), 1-17. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Prathebha, K., Reuben Jonathan, D., Sathya, S., Vasanthi, R., & Usha, G. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1157–o1158. [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Acylation of methyl isonipecotate with 4-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Acylation of Methyl Isonipecotate with 4-Chlorobenzoyl Chloride

Strategic Significance & Application

The acylation of methyl isonipecotate (methyl piperidine-4-carboxylate) with 4-chlorobenzoyl chloride is a fundamental transformation in medicinal chemistry, yielding methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate . This scaffold is a critical pharmacophore in the development of:

  • 11

    
    -HSD1 Inhibitors:  For the treatment of metabolic syndrome and diabetes.
    
  • Factor Xa Inhibitors: Anticoagulants.

  • GPCR Ligands: Specifically targeting chemokine receptors (CCR).

While the reaction appears trivial (amide bond formation), the specific combination of a secondary amine with an electron-deficient acid chloride requires precise control over stoichiometry and temperature to prevent oligomerization, hydrolysis, or bis-acylation (if impurities are present). This guide provides two distinct protocols: a Standard Anhydrous Method for medicinal chemistry discovery (mg to g scale) and a Schotten-Baumann Method for scalable, greener synthesis (g to kg scale).

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution (


-like addition-elimination).
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion is ejected, reforming the carbonyl double bond.

  • Deprotonation: The generated HCl is neutralized by the auxiliary base (Triethylamine or Carbonate), driving the equilibrium forward and preventing the protonation of unreacted amine.

DOT Diagram: Reaction Mechanism & Workflow

ReactionMechanism Reactant1 Methyl Isonipecotate (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Attack Reactant2 4-Chlorobenzoyl Chloride (Electrophile) Reactant2->Intermediate Product Methyl 1-(4-chlorobenzoyl) piperidine-4-carboxylate Intermediate->Product Cl- Elimination Byproduct Salt Byproduct (Et3N.HCl or NaCl) Intermediate->Byproduct H+ Removal Base Base Scavenger (Et3N or NaOH) Base->Byproduct Neutralization

Caption: Mechanistic flow of the acylation process. The base is critical for sequestering HCl, which would otherwise deactivate the nucleophile.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Stoichiometry 1.0 eq Amine : 1.1 eq Acid ChlorideSlight excess of electrophile ensures complete consumption of the amine, which is harder to remove during workup than the hydrolyzed acid.
Temperature

The reaction is exothermic. Initial cooling prevents localized overheating and minimizes hydrolysis of the acid chloride.
Solvent (Method A) Dichloromethane (DCM)Excellent solubility for both reactants; easy to remove.
Solvent (Method B) EtOAc / WaterBiphasic system allows inorganic salts to remain in the aqueous phase (Green Chemistry).
Water Content Anhydrous (Method A only)Moisture competes with the amine for the acid chloride, generating 4-chlorobenzoic acid impurities.

Experimental Protocols

Protocol A: Standard Anhydrous Method (Discovery Scale)

Best for: Small scale (<5g), high-throughput synthesis, moisture-sensitive substrates.

Reagents:

  • Methyl isonipecotate (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (

    
    ) or DIPEA (1.5 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Argon.
    
  • Solubilization: Dissolve Methyl isonipecotate (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM (concentration ~0.2 M).
    
  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Addition: Add 4-Chlorobenzoyl chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 10–15 minutes.

    • Note: Do not dump the acid chloride at once; the exotherm can cause solvent boiling.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The amine spot (ninhydrin active) should disappear.

  • Quench: Add saturated

    
     solution (10 mL) and stir vigorously for 15 minutes. This hydrolyzes excess acid chloride to the benzoic acid derivative.
    
  • Workup:

    • Separate phases.

    • Wash organic layer with 1M HCl (to remove excess

      
       and unreacted amine).
      
    • Wash organic layer with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required. If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography.

Protocol B: Schotten-Baumann Method (Process Scale)

Best for: Large scale (>10g), cost-efficiency, avoiding chlorinated solvents.

Reagents:

  • Methyl isonipecotate (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, 10% aqueous solution)

  • Ethyl Acetate (EtOAc) or Toluene

Step-by-Step Procedure:

  • Biphasic Setup: In a flask, combine Methyl isonipecotate (1.0 eq) in EtOAc and the 10% NaOH solution (2.5 eq). Stir vigorously to create an emulsion.

  • Cooling: Cool the mixture to

    
    .
    
  • Addition: Add 4-Chlorobenzoyl chloride (1.1 eq) dropwise over 30 minutes.

    • Critical: Maintain vigorous stirring. The reaction occurs at the interface of the organic and aqueous phases.[1]

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Stop stirring and allow layers to separate.

    • Discard the aqueous layer (contains NaCl and sodium 4-chlorobenzoate).

    • Wash the organic layer with water and then brine.

    • Concentrate the organic solvent to yield the solid product.

Analytical Characterization

Upon isolation, the product should be validated using the following expected data points:

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.30–7.40 (m, 4H, Ar-H) – Characteristic para-substituted aromatic pattern.
      
    • 
       3.71 (s, 3H, 
      
      
      
      ) – Methyl ester singlet.
    • 
       3.50–4.50 (broad m, 4H, piperidine ring protons alpha to N) – Broadening due to amide rotamers.
      
    • 
       2.50–2.60 (m, 1H, CH-COOMe).
      
    • 
       1.60–2.00 (m, 4H, piperidine ring protons).
      
  • LC-MS:

    • Expected Mass (

      
      ): ~282.1 Da (Calculated for 
      
      
      
      ).
    • Look for the characteristic Chlorine isotope pattern (

      
      ).
      

Troubleshooting & Optimization

DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected CheckLCMS Check LCMS/TLC Problem->CheckLCMS Impurity1 Impurity: 4-Chlorobenzoic Acid CheckLCMS->Impurity1 Peak at MW 156 Impurity2 Impurity: Unreacted Amine CheckLCMS->Impurity2 Peak at MW 143 Impurity3 Low Yield CheckLCMS->Impurity3 No Product Sol1 Solution: Wash with 1M NaOH or sat. NaHCO3 Impurity1->Sol1 Sol2 Solution: Wash with 1M HCl (Amine forms water-soluble salt) Impurity2->Sol2 Sol3 Solution: Dry solvents (Method A) Increase stirring speed (Method B) Impurity3->Sol3

Caption: Diagnostic workflow for common reaction impurities.

IssueCauseRemediation
Solid Precipitate Formation of Triethylamine Hydrochloride salts.This is normal in Method A. Filter off the solid or dissolve it during the aqueous workup.
Hydrolysis Water present in solvent (Method A) or old Acid Chloride.Distill 4-chlorobenzoyl chloride prior to use if it appears cloudy/yellow. Ensure DCM is dry.
Emulsion Poor separation in Method B.Add brine to increase ionic strength or filter through a Celite pad.

Safety & Handling

  • 4-Chlorobenzoyl Chloride: Corrosive and a lachrymator.[2] It reacts violently with water to release HCl gas.[2] Always handle in a fume hood.[3]

  • Methyl Isonipecotate: Irritant.[3][4] Avoid inhalation.

  • Waste Disposal: The aqueous waste from Method B contains phenols/benzoates and should be treated as hazardous organic waste, not flushed down the drain.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122-01-0, 4-Chlorobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (1977). Benzoyl chloride, 4-pentyl- (General procedure for Acid Chlorides). Org. Synth. 57, 17. Retrieved from [Link]

  • Debnath, J., et al. (2012). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry (via PMC). Retrieved from [Link]

Sources

Application Note: Synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the reagents and protocols for the preparation of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate , a critical intermediate often employed in the synthesis of GPCR ligands (e.g., chemokine receptor antagonists) and Factor Xa inhibitors.

The synthesis centers on the regioselective formation of an amide bond between the secondary amine of methyl isonipecotate (methyl piperidine-4-carboxylate) and the carbonyl of a 4-chlorobenzoyl moiety. While theoretically simple, the choice of reagents dictates the purity profile, scalability, and cost-efficiency of the process.

We present two validated workflows:

  • Method A (Acyl Chloride Route): High-throughput, cost-effective, ideal for gram-to-kilogram scale-up.

  • Method B (Coupling Agent Route): Mild conditions using HATU, ideal for parallel medicinal chemistry where acid chlorides are unavailable or functional group tolerance is required.

Reagent Selection Matrix
FeatureMethod A: Acid ChlorideMethod B: HATU Coupling
Reagents 4-Chlorobenzoyl chloride, Et

N
4-Chlorobenzoic acid, HATU, DIPEA
Kinetics Very Fast (< 2 hours)Moderate (4–16 hours)
By-products HCl salts (easy wash)Urea/Phosphoramide (requires chromatography)
Cost LowHigh
Atom Economy HighLow
Recommended Use Scale-up (>1g) Library Synthesis (<100mg)

Chemical Reaction Workflow

The following diagram illustrates the reaction pathway and critical decision points for the synthesis.

SynthesisWorkflow Start Start: Precursors Acid 4-Chlorobenzoic Acid Start->Acid Amine Methyl Isonipecotate (HCl Salt) Start->Amine Decision Reagent Choice Acid->Decision Coupling Nucleophilic Acyl Substitution Amine->Coupling RouteA Method A: SOCl2 Activation Decision->RouteA Scale-up/Cost RouteB Method B: HATU Activation Decision->RouteB Mild/Library AcylCl 4-Chlorobenzoyl Chloride RouteA->AcylCl Reflux w/ SOCl2 AcylCl->Coupling + Amine + Et3N (DCM, 0°C) ActiveEst Active Ester (OAt) RouteB->ActiveEst + HATU + DIPEA ActiveEst->Coupling + Amine (DMF, RT) Workup Biphasic Workup (Acid/Base Wash) Coupling->Workup Product Target Molecule (>95% Purity) Workup->Product

Caption: Logical workflow for the synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, comparing Acid Chloride and HATU activation pathways.

Protocol A: The Acyl Chloride Route (Standard)

This is the preferred method for generating the target in high yield with minimal purification requirements.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor A: Methyl isonipecotate hydrochloride (CAS 55066-80-5)

  • Precursor B: 4-Chlorobenzoyl chloride (CAS 122-01-0)

  • Base: Triethylamine (Et

    
    N) (Dry, stored over KOH)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: 1M HCl, Saturated NaHCO

    
    , Brine
    
Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Methyl isonipecotate HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Cool the suspension to 0 °C using an ice/water bath.

    • Add Triethylamine (2.5 equiv) dropwise. Note: The suspension will clear as the free base is liberated, followed by the precipitation of Et

      
      N·HCl salts.
      
  • Acylation Reaction:

    • Dissolve 4-Chlorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM.

    • Add the acid chloride solution dropwise to the cold amine solution over 15 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or ester hydrolysis.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Self-Validating Check (TLC/LCMS):

    • TLC: Eluent 50% EtOAc/Hexanes.

      • Observation: Disappearance of the baseline amine spot (ninhydrin positive) and appearance of a UV-active spot at

        
        .
        
    • LCMS: Look for Peak [M+H]

      
       = 282.1 (Cl isotope pattern 3:1).
      
  • Workup & Isolation:

    • Dilute the reaction mixture with DCM.

    • Wash 1 (Acidic): Wash with 1M HCl (

      
       vol). Removes unreacted amine and excess TEA.
      
    • Wash 2 (Basic): Wash with Saturated NaHCO

      
       (
      
      
      
      vol). Removes unreacted 4-chlorobenzoic acid (hydrolysis byproduct).
    • Wash 3 (Neutral): Wash with Brine.

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Result:

    • Off-white solid. Yield typically >90%.[1][2]

    • Recrystallization (if needed): EtOAc/Hexanes.

Protocol B: The HATU Coupling Route (Alternative)

Use this method if 4-chlorobenzoyl chloride is unavailable or if you are conducting a parallel synthesis campaign where handling acid chlorides is inconvenient.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor A: Methyl isonipecotate hydrochloride

  • Precursor B: 4-Chlorobenzoic acid (CAS 74-11-3)

  • Coupling Agent: HATU (CAS 148893-10-1)

  • Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base)

  • Solvent: DMF (Dimethylformamide) or DCM

Step-by-Step Methodology
  • Activation:

    • Dissolve 4-Chlorobenzoic acid (1.0 equiv) in DMF (0.1 M).

    • Add HATU (1.1 equiv) and DIPEA (1.5 equiv).

    • Stir at RT for 15 minutes. The solution will turn slightly yellow as the activated ester (OAt-ester) forms.

  • Coupling:

    • Add Methyl isonipecotate HCl (1.0 equiv) followed by an additional DIPEA (1.5 equiv) to the reaction mixture.

    • Stir at RT for 4–16 hours.[2]

  • Workup (Critical Step for DMF removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: 5% LiCl solution (or water)

      
      . Essential to remove DMF.
      
    • Wash 2: Saturated NaHCO

      
      
      
      
      
      . Removes HOBt/HOAt byproducts.
    • Wash 3: Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Unlike Method A, this route often requires flash column chromatography (0

      
       60% EtOAc in Hexanes) to remove tetramethylurea (TMU) and HATU residues.
      

Analytical Validation (Quality Control)

To ensure the scientific integrity of the product, the following data should be verified:

TechniqueDiagnostic SignalInterpretation

H NMR
(CDCl

)

3.71 (s, 3H)
Methyl ester (-COOCH

). Confirms ester integrity.

7.3–7.4 (m, 4H)
Aromatic protons . Confirms benzoyl attachment.[3]

3.5–4.5 (br m, 4H)
Piperidine

-protons
. Broadening indicates restricted rotation of the amide bond.
LC-MS (ESI+)

282.1 / 284.1
[M+H]

. Distinctive 3:1 Chlorine isotope pattern.
IR 1730 cm

Ester C=O stretch.
1625 cm

Amide C=O stretch.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349614-05-7, Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General review of HATU/Acid Chloride mechanisms). [Link]

  • Organic Syntheses. General Procedure for the Preparation of Amides from Acid Chlorides. Org.[2] Synth. Coll. Vol. 1, p. 82. [Link]

Sources

Application Note & Protocol: High-Fidelity Reduction of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate to (1-(4-chlorobenzoyl)piperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the chemical reduction of the ester, Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, to its corresponding primary alcohol, (1-(4-chlorobenzoyl)piperidin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the piperidine scaffold is a key structural motif. We detail a robust methodology centered on the use of Lithium Aluminum Hydride (LAH), a powerful reducing agent, ensuring high conversion and yield. The guide covers reaction mechanism, reagent selection, a detailed step-by-step experimental protocol, safety and handling procedures for hazardous reagents, and methods for product characterization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Principle and Reagent Selection

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The selected substrate, Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, contains two carbonyl functionalities: a methyl ester and a tertiary amide (the 4-chlorobenzoyl group). The goal is to selectively reduce the ester to a primary alcohol without affecting the more resilient amide group.

Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄)

Lithium Aluminum Hydride (LAH) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and ketones.[1] Its high reactivity makes it ideal for the reduction of esters, which are generally resistant to milder agents like sodium borohydride (NaBH₄).[2][3][4]

Mechanism of Ester Reduction: The reduction proceeds via a two-step nucleophilic acyl substitution mechanism.[1][2]

  • First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the methoxide group (⁻OCH₃) as a leaving group, which generates a transient aldehyde intermediate.

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. It is immediately attacked by a second equivalent of hydride from LAH.[5]

  • Work-up: The reaction results in a lithium-aluminum alkoxide complex. An aqueous work-up is required to quench the excess LAH and protonate the alkoxide to yield the final primary alcohol product.[1]

The tertiary amide of the 4-chlorobenzoyl group is significantly less reactive than the ester and will remain intact under the controlled reaction conditions described.[1]

Materials and Quantitative Data

Compound Name Structure CAS No. Molar Mass ( g/mol ) Amount Molar Equiv.
Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate(Structure of starting material)349614-05-7[6]281.735.00 g1.0
Lithium Aluminum Hydride (LiAlH₄)(Structure of LAH)16853-85-337.951.00 g1.5
Tetrahydrofuran (THF), Anhydrous(Structure of THF)109-99-972.11100 mL-
Diethyl Ether, Anhydrous(Structure of Diethyl Ether)60-29-774.12150 mL-
Water (deionized)H₂O7732-18-518.02~10 mL-
15% Sodium Hydroxide (aq)NaOH1310-73-240.00~10 mL-
Magnesium Sulfate, AnhydrousMgSO₄7487-88-9120.37As needed-

Required Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Heating mantle

  • Standard glassware for work-up and purification (separatory funnel, flasks, etc.)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Detailed Experimental Protocol

3.1 System Setup & Reagent Preparation

  • Drying Glassware: Thoroughly dry all glassware in an oven ( >120 °C) for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.

  • Inert Atmosphere: Assemble the three-neck flask with the condenser, dropping funnel, and a rubber septum. Establish an inert atmosphere by flushing the system with dry nitrogen or argon.

  • LAH Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (1.00 g, 26.4 mmol) under a positive flow of inert gas. Add 50 mL of anhydrous THF via cannula or syringe to create a suspension. Begin stirring and cool the flask to 0 °C using an ice-water bath.

3.2 Reaction Execution 4. Substrate Addition: Dissolve the Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (5.00 g, 17.7 mmol) in 50 mL of anhydrous THF in the dropping funnel. 5. Controlled Addition: Add the substrate solution dropwise to the stirred LAH suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous hydrogen gas evolution may be observed. 6. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase), observing the disappearance of the starting ester spot.

3.3 Reaction Work-up (Fieser Method) The Fieser work-up is a standard and reliable method for quenching LAH reactions, which results in a granular, easily filterable precipitate of aluminum salts.[1][7][8]

  • Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Dilute the reaction mixture with 50 mL of anhydrous diethyl ether to aid in precipitation.

  • Cautious Quenching: Based on the 1.00 g of LAH used, perform the following additions sequentially and dropwise with vigorous stirring. Caution: Exothermic reaction and hydrogen gas evolution will occur.

    • Slowly add 1.0 mL of deionized water.

    • Slowly add 1.0 mL of 15% aqueous sodium hydroxide solution.

    • Slowly add 3.0 mL of deionized water.

  • Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A white, granular precipitate should form, leaving a clear supernatant.

  • Drying and Filtration: Add a spatula tip of anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is captured and the salts are free-flowing.[7][8] Filter the mixture through a pad of Celite in a Büchner funnel. Wash the solid precipitate thoroughly with several portions of diethyl ether or ethyl acetate (3 x 50 mL).

3.4 Product Isolation and Purification 11. Solvent Removal: Combine the filtrate and washes in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. 12. Purification: The resulting crude product, (1-(4-chlorobenzoyl)piperidin-4-yl)methanol, will likely be a white to off-white solid. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization and Expected Results

  • Physical Appearance: White or off-white solid.

  • Yield: Theoretical yield: 4.50 g. Expected yield: 85-95%.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and the disappearance of the ester C=O stretching band (~1735 cm⁻¹). The amide C=O stretch (~1630 cm⁻¹) should remain.

  • ¹H NMR Spectroscopy: Expect the disappearance of the methyl ester singlet (~3.7 ppm). A new signal corresponding to the -CH₂OH protons should appear (~3.5 ppm, doublet), along with a broad singlet for the alcohol -OH proton.

  • ¹³C NMR Spectroscopy: Expect the disappearance of the ester carbonyl carbon (~175 ppm) and the methoxy carbon (~52 ppm). A new signal for the -CH₂OH carbon should appear around 65 ppm.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product, C₁₃H₁₆ClNO₂ (M.W. 253.72).[9]

Safety and Hazard Management

Lithium Aluminum Hydride (LAH) is a highly hazardous substance. [10][11]

  • Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[1][12][13] It is pyrophoric and can ignite in moist air or from friction.[12][14]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and impervious gloves when handling LAH.[10]

  • Handling: Handle LAH powder only in an inert atmosphere (glovebox or fume hood with nitrogen/argon flow).[10] Never work alone.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. NEVER use water, CO₂, or standard ABC fire extinguishers , as they will intensify an LAH fire.[10]

  • Disposal: Unused LAH and quenched residues must be disposed of as hazardous waste according to institutional guidelines.

Workflow and Pathway Visualizations

Reaction_Mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Elimination & Aldehyde Formation cluster_step3 Step 3: Second Hydride Addition cluster_step4 Step 4: Aqueous Work-up Ester Ester Substrate (R-CO-OMe) TI1 Tetrahedral Intermediate Ester->TI1 H⁻ attack LAH1 LiAlH₄ LAH1->Ester TI1_c Tetrahedral Intermediate Aldehyde Aldehyde Intermediate (R-CHO) Aldehyde_c Aldehyde Intermediate TI1_c->Aldehyde MeO ⁻OMe Leaving Group TI1_c->MeO Elimination Alkoxide Alkoxide Intermediate (R-CH₂-O⁻) Aldehyde_c->Alkoxide H⁻ attack LAH2 LiAlH₄ LAH2->Aldehyde_c Alkoxide_c Alkoxide Intermediate Product Primary Alcohol (R-CH₂-OH) Alkoxide_c->Product Protonation Workup H₂O / H⁺ Workup->Alkoxide_c

Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.

Experimental_Workflow start Start: Dry Glassware & Inert Atmosphere prep_lah Prepare LiAlH₄ Suspension in Anhydrous THF start->prep_lah cool_0c_1 Cool to 0 °C (Ice Bath) prep_lah->cool_0c_1 add_ester Dropwise Addition of Ester Solution in THF cool_0c_1->add_ester react_rt Warm to Room Temp & Stir for 2-4h add_ester->react_rt monitor Monitor by TLC react_rt->monitor monitor->react_rt Incomplete cool_0c_2 Cool to 0 °C monitor->cool_0c_2 Reaction Complete quench Fieser Work-up: 1. H₂O 2. 15% NaOH 3. H₂O cool_0c_2->quench precipitate Stir at RT to Form Granular Precipitate quench->precipitate filter Filter through Celite, Wash with Ether precipitate->filter evaporate Concentrate Filtrate (Rotary Evaporator) filter->evaporate purify Purify Crude Product (Recrystallization/Chromatography) evaporate->purify characterize Characterize Final Product (NMR, IR, MS) evaporate->characterize If Pure purify->characterize If Needed end End: Pure Alcohol characterize->end

Caption: Step-by-step experimental workflow for the reduction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Inactive LAH (degraded by moisture). Insufficiently dried solvent or glassware.Use a fresh, unopened bottle of LAH or test activity of old LAH on a small scale. Ensure all solvents are anhydrous and glassware is properly oven-dried.
Incomplete Reaction Insufficient LAH. Short reaction time.Increase molar equivalents of LAH (e.g., to 2.0 eq). Extend reaction time and monitor carefully by TLC.
Difficult Filtration (Gelatinous Precipitate) Incorrect quenching procedure (wrong ratios or order of addition).The Fieser work-up ratios (1:1:3 for g LAH:mL H₂O:mL 15% NaOH:mL H₂O) are critical. Ensure vigorous stirring during the quench. Addition of anhydrous MgSO₄ or Na₂SO₄ can help granulate the salts.[7][8]
Low Product Yield After Work-up Product trapped in aluminum salts. Product loss during extraction/purification.Wash the filtered aluminum salts thoroughly with several portions of solvent (THF, Ethyl Acetate). Optimize purification steps to minimize losses.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Workup for Aluminum Hydride Reductions. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

  • Oreate AI Blog. (2026). In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. [Link]

  • CHEM 2325. (2024). Module 25: Mechanism of Ester Reduction. [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • PubChem. (n.d.). Lithium aluminum hydride. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • U.S. Environmental Protection Agency. (2025). Methyl 1-methylpiperidine-4-carboxylate Properties. [Link]

  • University of Bristol School of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. [Link]

  • Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • Organic Reactions. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. [Link]

  • PubChemLite. (n.d.). 1-(4-chlorobenzoyl)piperidin-4-ol (C12H14ClNO2). [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Journal of King Saud University - Science. (2023). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. [Link]

  • Google Patents. (n.d.). DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.

Sources

Solvent selection for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate Reactions

Executive Summary

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (CAS: 349614-05-7) is a critical "privileged scaffold" intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, serine protease inhibitors, and analgesic agents. Its amphiphilic nature—comprising a lipophilic 4-chlorobenzoyl tail and a polarizable ester head—presents unique solubility challenges.

This Application Note provides a scientifically grounded guide for solvent selection, moving beyond traditional chlorinated solvents (DCM) toward sustainable, high-performance alternatives (e.g., 2-MeTHF, CPME). We detail protocols for two primary workflows: (A) The Synthesis of the scaffold via amide coupling, and (B) The Hydrolysis of the scaffold to its corresponding carboxylic acid active pharmaceutical ingredient (API) precursor.

Physicochemical Profiling & Solvent Compatibility

To select the optimal solvent, we must first understand the solute.

  • Molecule: Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate[1]

  • Molecular Weight: 281.74 g/mol

  • Estimated LogP: ~2.6 – 2.9 (Lipophilic, poor water solubility)

  • H-Bond Acceptors: 3 (Amide carbonyl, Ester carbonyl, Ester ether oxygen)

  • H-Bond Donors: 0

Solubility Decision Matrix
Solvent ClassRepresentativeSolubility PredictionSuitabilityGreen Score
Chlorinated Dichloromethane (DCM)HighHigh (Traditional)🔴 Poor (Toxic/Regulated)
Ethers THFHighHigh 🟡 Moderate (Peroxides)
Bio-based Ethers 2-Methyltetrahydrofuran (2-MeTHF)HighExcellent 🟢 Good (Biogenic/Separates from water)
Esters Ethyl Acetate (EtOAc)Moderate-HighGood 🟢 Good (Safe/Cheap)
Alcohols Methanol/EthanolModerateFair (Reaction specific)🟢 Good
Aqueous WaterNegligiblePoor (Biphasic only)🟢 Excellent

Analyst Insight: While DCM is the historical default for piperidine functionalization, its high density and toxicity complicate scale-up. 2-MeTHF is the superior choice here; its lower polarity compared to DMF prevents emulsion formation during aqueous workups, while its higher boiling point (80°C) allows for faster reaction kinetics than DCM (40°C).

Visualizing the Decision Pathway

The following flowchart illustrates the logic for selecting solvents based on the reaction type (Synthesis vs. Hydrolysis).

SolventSelection Start Reaction Type Synth Synthesis (Amide Coupling) Start->Synth Hydro Hydrolysis (Ester Cleavage) Start->Hydro Solubility Solubility Check: LogP ~ 2.8 Synth->Solubility Hydro->Solubility Trad_Synth Traditional: DCM / Et3N Solubility->Trad_Synth Legacy Method Green_Synth Recommended: 2-MeTHF / K2CO3 (Biphasic) Solubility->Green_Synth High Performance Easy Workup Trad_Hydro Traditional: THF / MeOH / H2O Solubility->Trad_Hydro Standard Green_Hydro Recommended: t-Amyl Alcohol / H2O or CPME / H2O Solubility->Green_Hydro Process Safety Phase Separation

Figure 1: Decision tree for solvent selection emphasizing Green Chemistry replacements (2-MeTHF, CPME) over legacy solvents (DCM, DMF).

Protocol A: Green Synthesis via Schotten-Baumann Conditions

Objective: Synthesize Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate from Methyl isonipecotate and 4-Chlorobenzoyl chloride.

Rationale: Traditional methods use DCM with excess amine base. This generates amine salts that are soluble in DCM, requiring multiple wash steps. By switching to a Biphasic System (2-MeTHF / Aqueous Carbonate) , the inorganic byproducts remain in the aqueous phase, and the product partitions into the organic phase, simplifying isolation.

Materials
  • Substrate: Methyl piperidine-4-carboxylate HCl (1.0 eq)

  • Reagent: 4-Chlorobenzoyl chloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Water (1:1 ratio)

Step-by-Step Methodology
  • Preparation: Dissolve Methyl piperidine-4-carboxylate HCl (10 mmol) in water (15 mL). Add

    
     (25 mmol) and stir until clear (pH > 10).
    
  • Biphasic Setup: Add 2-MeTHF (15 mL) to the aqueous solution. Cool the biphasic mixture to 0–5°C.

  • Acylation: Dissolve 4-Chlorobenzoyl chloride (11 mmol) in 2-MeTHF (5 mL). Add this solution dropwise to the reaction vessel over 15 minutes, maintaining vigorous stirring to ensure phase transfer.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

    • Monitoring: TLC (50% EtOAc/Heptane) or HPLC. The amide product is significantly less polar than the amine starting material.

  • Work-up (The "Green" Advantage):

    • Stop stirring and allow phases to separate.

    • Remove the lower aqueous layer (contains KCl and excess carbonate).

    • Wash the upper 2-MeTHF layer with 10 mL water, then 10 mL brine.

    • Note: Unlike THF, 2-MeTHF is immiscible with water, eliminating the need for an extraction solvent exchange.

  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure. The product typically crystallizes upon concentration or addition of heptane.
    

Protocol B: Controlled Hydrolysis to the Free Acid

Objective: Convert Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate to 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid.

Rationale: Ester hydrolysis requires water. Traditional methods use MeOH/THF/Water mixtures which are miscible, requiring evaporation of the organic solvent before acidification and extraction. Using Cyclopentyl Methyl Ether (CPME) or t-Amyl Alcohol allows for a process where the organic solvent can be retained for the final extraction after acidification.

Materials
  • Substrate: Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (1.0 eq)

  • Reagent: Lithium Hydroxide monohydrate (LiOH·H2O) (1.5 eq)

  • Solvent: t-Amyl Alcohol (2-Methyl-2-butanol) and Water (2:1 ratio)

Step-by-Step Methodology
  • Dissolution: Suspend the methyl ester (5 mmol) in t-Amyl Alcohol (10 mL).

  • Activation: Add a solution of LiOH (7.5 mmol) in Water (5 mL).

  • Reaction: Heat the mixture to 50°C.

    • Mechanism:[2][3][4][5][6] The lipophilic ester dissolves in the alcohol, while the hydroxide attacks at the interface or via the water-saturated organic phase.

    • Time: 2–4 hours.

  • Quench & Phase Split:

    • Cool to room temperature.

    • The reaction mixture may be biphasic or homogeneous depending on conversion.

    • Acidify carefully with 1M HCl to pH 2.0.

  • Extraction:

    • Upon acidification, the free acid product becomes less water-soluble and partitions into the t-Amyl Alcohol layer.

    • Separate the layers. Extract the aqueous layer once with fresh t-Amyl Alcohol if necessary.

  • Isolation:

    • Wash the combined organic layers with brine.

    • Concentrate to dryness. The carboxylic acid product is often a high-melting solid.

Comparative Data: Solvent Performance

The following table summarizes the performance metrics of different solvent systems for the amide coupling step.

Solvent SystemYield (%)E-Factor (Waste)Workup ComplexitySafety Profile
DCM / Et3N 85-90%HighHigh (Emulsions, solvent swap)🔴 Toxic
DMF / DIPEA 90-95%Very HighVery High (DMF removal difficult)🔴 Reprotoxic
EtOAc / H2O 80-85%LowLow (Phase separation)🟢 Safe
2-MeTHF / H2O 92-96% Lowest Lowest (Direct separation)🟢 Sustainable

References

  • PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lipshutz, B. H., & Ghorbani, F. (2021). Green Chemistry: Water: An Underestimated Solvent for Amide Bond-Forming Reactions. National Science Foundation / ACS. Available at: [Link] (General Reference for Aqueous Amide Coupling).

  • Denton, E. (2023).[7] Green solvents for solid phase peptide synthesis.[2][3][7][8] Biotage Application Notes. Available at: [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[2][9] (Contextual grounding for 2-MeTHF selection).

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

[1]

Abstract

This application note details a robust, high-throughput protocol for the synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate using microwave-assisted organic synthesis (MAOS). By utilizing microwave dielectric heating, this protocol reduces reaction times from hours (conventional thermal heating) to minutes while suppressing side reactions. The target molecule contains a piperidine core, a privileged pharmacophore in medicinal chemistry often found in GPCR ligands and enzyme inhibitors. This guide provides a step-by-step methodology, mechanistic insights, and analytical validation standards.

Introduction & Scientific Rationale

The Target Scaffold

The piperidine-4-carboxylate moiety (isonipecotate derivative) is a versatile building block in drug discovery.[1] Functionalization of the piperidine nitrogen with benzoyl groups is a critical step in generating libraries for structure-activity relationship (SAR) studies. The 4-chlorobenzoyl derivative is specifically relevant as a lipophilic, metabolically stable variant often used to probe hydrophobic pockets in receptor binding sites.[1]

Why Microwave Synthesis?

Conventional Schotten-Baumann or amide coupling reactions often require extended stirring at room temperature or reflux to achieve high conversion, particularly when using less reactive substrates or hindered amines.[1]

  • Dielectric Heating: Microwave irradiation interacts directly with the dipole moments of the reagents and solvent (specifically the polar transition state), leading to rapid internal heating.

  • Arrhenius Acceleration: The ability to safely access temperatures above the solvent's atmospheric boiling point (in sealed vessels) significantly increases the reaction rate constant (

    
    ).
    
  • Green Chemistry: This protocol minimizes solvent usage and energy consumption compared to overnight reflux methods.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The secondary amine of the methyl piperidine-4-carboxylate attacks the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride.[1]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride leaving group.

  • Deprotonation: The auxiliary base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

ReactionMechanismReactantsReactants(Amine + Acid Chloride)TSTetrahedralIntermediateReactants->TSNucleophilic Attack(Fast under MW)ProductProduct(Amide)TS->ProductCl- EliminationByproductByproduct(Et3N·HCl)TS->ByproductH+ Scavenging

Figure 1: Mechanistic pathway of the microwave-assisted N-acylation.

Experimental Protocol

Reagents and Materials
ComponentRoleEquiv.MW ( g/mol )Quantity (for 1 mmol scale)
Methyl isonipecotate HCl Substrate (Amine)1.0179.64180 mg
4-Chlorobenzoyl chloride Reagent (Electrophile)1.2175.01210 mg (approx 155 µL)
Triethylamine (Et3N) Base (Scavenger)2.5101.19350 µL
THF (Anhydrous) Solvent--3.0 mL
DCM (Dichloromethane) Workup Solvent--20 mL

Note: The amine is often supplied as a hydrochloride salt. An extra equivalent of base is required to free the amine in situ.

Microwave Setup
  • Instrument: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).[1]

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: High speed (magnetic stir bar).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, weigh out Methyl isonipecotate HCl (180 mg, 1.0 mmol).

  • Solvation: Add a magnetic stir bar and 3.0 mL of anhydrous THF .

  • Activation: Add Triethylamine (350 µL, 2.5 mmol). Stir for 1 minute at room temperature. Observation: The solution may become cloudy as the amine salt is neutralized.

  • Addition: Add 4-Chlorobenzoyl chloride (210 mg, 1.2 mmol) dropwise. Caution: Exothermic reaction.[1]

  • Irradiation: Seal the vial and place it in the microwave cavity. Program the following method:

    • Temperature: 100 °C

    • Time: 10:00 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Pre-stirring: 30 seconds

  • Cooling: Allow the vessel to cool to <40 °C using the instrument's compressed air cooling.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel using DCM (20 mL) .

    • Wash with 1M HCl (10 mL) to remove unreacted amine and excess Et3N.

    • Wash with Saturated NaHCO3 (10 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (10 mL) .

    • Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.[2]

Workflow Visualization

WorkflowStep11. Weigh Reagents(Vial: Amine salt + THF)Step22. Base Activation(Add Et3N -> Free Amine)Step1->Step2Step33. Reagent Addition(Add Acid Chloride)Step2->Step3Step44. Microwave Irradiation(100°C, 10 min, Dynamic Power)Step3->Step4Seal VialStep55. Aqueous Workup(Wash: HCl -> NaHCO3 -> Brine)Step4->Step5Cool & TransferStep66. Isolation(Dry -> Evaporate -> Analyze)Step5->Step6

Figure 2: Operational workflow for the microwave synthesis protocol.

Analytical Validation

Successful synthesis must be validated using NMR and LC-MS.[1] Below are the predicted analytical characteristics based on the structural components.

Expected 1H NMR Data (CDCl3, 400 MHz)
  • Aromatic Region: Two doublets (AA'BB' system) around δ 7.40 ppm (2H) and δ 7.30 ppm (2H) corresponding to the 4-chlorophenyl group.

  • Ester Methyl: A sharp singlet at δ 3.70 ppm (3H, -OCH3).[1]

  • Piperidine Ring:

    • Broad multiplets at δ 3.50 - 4.50 ppm (4H) for the alpha-protons (adjacent to Nitrogen), showing rotational isomerism (broadening) due to the amide bond.

    • Multiplet at δ 2.50 - 2.60 ppm (1H) for the methine proton (CH-COOMe).[1]

    • Multiplets at δ 1.60 - 2.00 ppm (4H) for the remaining ring protons.[1]

Quality Control Criteria
  • Appearance: Off-white to pale yellow solid or viscous oil.[1]

  • Purity (LC-MS): >95% (UV 254 nm).[1]

  • Mass Spec (ESI+): Calculated [M+H]+ = 282.08. Expected observation: m/z 282.1 .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure THF is anhydrous; minimize exposure of acid chloride to air before addition.
Incomplete Conversion Steric hindrance or low tempIncrease MW temperature to 120°C or extend time to 20 mins.
Product Impurity (Amine) Poor washingEnsure the 1M HCl wash is thorough (pH of aqueous layer should be acidic).
Over-pressure Solvent volatilityUse a solvent with a higher boiling point (e.g., DMF) or reduce reaction scale.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Piperidine Scaffold Synthesis: Janssen, P. A., et al. (1960). Synthetic Analgesics. Journal of Medicinal and Pharmaceutical Chemistry. (Foundational reference for N-acyl piperidines).
  • Green Chemistry in Amidation

    • De Figueiredo, R. M., et al. (2016). Non-classical routes for amide bond formation. Chemical Reviews, 116(19), 12029-12122. Link

  • Compound Data (Analogues)

    • PubChem CID 3159620 (1-(4-Chlorobenzyl)piperidine-4-carboxylic acid).[1][8] Used for structural verification of the core scaffold. Link

Troubleshooting & Optimization

Technical Support Center: N-Acylated Piperidine Ester Purification

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for N-Acylated Piperidine Esters

Introduction

Welcome to the technical support hub for N-acylated piperidine esters . These scaffolds are ubiquitous in medicinal chemistry (e.g., Donepezil analogs, fragment-based drug discovery) but present a unique duality: they are synthetically accessible yet analytically deceptive.

This guide addresses the specific friction points of this chemical class: ester hydrolytic instability during workup and the rotameric "ghost impurities" that plague NMR spectra.

Module 1: The "Gentle" Aqueous Workup

Context: The standard amide coupling workup involves acid/base washes. However, your molecule contains an ester moiety.[1] A heavy-handed base wash will saponify your ester, destroying your product.

Q: I have unreacted piperidine amine and acid chloride left. How do I remove them without hydrolyzing my ester?

A: You must utilize a "pH-Switch" extraction protocol that stays within the Safe Zone (pH 2–9) . Avoid strong bases like NaOH or KOH.

The Protocol:

  • Dilute: Dissolve crude reaction mixture in EtOAc or DCM.

  • Acid Wash (Removes Amine): Wash with 0.5M HCl or 10% Citric Acid .

    • Why? Protonates the unreacted piperidine (pKa ~11), forcing it into the aqueous layer.

    • Safety: Esters are generally stable to dilute acid at RT.

  • Base Wash (Removes Acid): Wash with Saturated NaHCO₃ (pH ~8.5).

    • Why? Neutralizes unreacted carboxylic acids/acid chlorides.

    • Critical:Do NOT use NaOH. Hydroxide ions (

      
      ) are potent nucleophiles that will attack the ester carbonyl, causing irreversible saponification [1].
      
  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    

Visual Workflow: The pH-Safe Extraction

ExtractionWorkflow start Crude Reaction Mixture (Amide + Amine + Acid) acid_wash Wash 1: 0.5M HCl (or 10% Citric Acid) start->acid_wash layer_sep1 Separate Layers acid_wash->layer_sep1 aq_layer1 Aqueous Layer (Contains Protonated Amine) layer_sep1->aq_layer1 org_layer1 Organic Layer (Product + Acid) layer_sep1->org_layer1 base_wash Wash 2: Sat. NaHCO3 (pH ~8.5) org_layer1->base_wash layer_sep2 Separate Layers base_wash->layer_sep2 aq_layer2 Aqueous Layer (Contains Carboxylate) layer_sep2->aq_layer2 org_layer2 Organic Layer (Purified N-Acyl Piperidine) layer_sep2->org_layer2

Figure 1: Sequential extraction logic to remove amine and acid impurities while preserving the ester moiety.

Module 2: The "Ghost" Impurity (NMR Rotamers)

Context: You have purified your compound, but the


 NMR shows doubled peaks (split signals). You suspect the column failed.
Q: My NMR shows two sets of peaks (e.g., a 60:40 ratio). Is my compound impure?

A: Likely NO . This is a classic false alarm caused by Amide Rotamerism , not impurity.

The Science: The amide bond (


) has partial double-bond character due to resonance. This restricts rotation around the C-N bond. In N-acylated piperidines, the ring can adopt two distinct conformations relative to the carbonyl oxygen: syn (E) or anti (Z). Because the rotation is slow on the NMR timescale at room temperature, you see two distinct species [2].

The Validation Test (Self-Validating System): Do not re-column. Instead, run a Variable Temperature (VT) NMR .

  • Dissolve sample in DMSO-

    
     or Toluene-
    
    
    
    (high boiling point).
  • Heat the probe to 80°C - 100°C .

  • Result: If the peaks coalesce (merge) into single sharp singlets, it is rotamerism. If they remain distinct, it is a true impurity.

Visualizing the Physics:

Rotamerism cluster_0 Restricted Rotation (Room Temp) RotamerA Rotamer A (Syn) Distinct NMR Signal Heat Apply Heat (>80°C) RotamerA->Heat Slow Exchange RotamerB Rotamer B (Anti) Distinct NMR Signal RotamerB->Heat Coalescence Coalesced Signal (Single Average Peak) Heat->Coalescence Fast Exchange

Figure 2: The physical mechanism of amide rotamerism and its resolution via thermal energy.

Module 3: Chromatography & Urea Removal

Context: You used a coupling reagent (EDC or DCC). A white solid persists or elutes with your product.

Q: How do I get rid of the urea byproduct?

A: The strategy depends entirely on the coupling reagent used.

Coupling ReagentByproductSolubility ProfileRemoval Protocol
EDC (EDCI) Urea (Water Soluble)Soluble in

Wash it out. Use the aqueous workup in Module 1.[2][3] It will partition into the aqueous layer [3].
DCC DCU (Insoluble)Insoluble in DCM/EtherFilter it out. Dilute reaction with cold

. Filter the white precipitate (DCU) through Celite. Do not load directly onto silica; DCU streaks and contaminates fractions.
Q: My amide is tailing on the column. What solvent system should I use?

A: Amides are hydrogen-bond acceptors/donors, leading to interaction with silanols on the silica.

  • Standard: 0-5% MeOH in DCM.

  • The Fix: If tailing persists, switch to EtOAc/Hexane . The lack of protic solvent (MeOH) often sharpens amide bands.

  • Note: Do not add Triethylamine (TEA) unless you are separating it from a very polar amine impurity. For neutral amides, TEA is unnecessary.

Module 4: Advanced Purification (Scavenger Resins)

Context: You are synthesizing a library of 20+ analogs and cannot run 20 columns.

Q: Can I purify these without column chromatography?

A: Yes, using Polymer-Supported Scavengers . This technique chemically "hooks" impurities onto a solid bead, which is then filtered off [4].

Protocol for Piperidine Amide Synthesis: Reaction: Acid Chloride (excess) + Piperidine Ester


 Product + Excess Acid Chloride + HCl.
  • Add Scavenger: Add Tris-(2-aminoethyl)amine polystyrene (3 equivalents relative to excess acid chloride).

    • Mechanism:[4][5][6][7] The primary amines on the resin react rapidly with the excess acid chloride to form a resin-bound amide.

  • Add Base Scavenger (Optional): Add Methylisocyanate polystyrene .

    • Mechanism:[4][5][6][7] Scavenges any unreacted piperidine amine.

  • Shake: Agitate at RT for 2–4 hours.

  • Filter: Pass through a fritted cartridge. The filtrate contains pure product.

References
  • BenchChem. (2025).[1][2][8][9] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. BenchChem Technical Support. Link

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Link

  • BenchChem. (2025).[1][2][8][9] Technical Support Center: Purification Strategies for EDC Coupling Reactions. BenchChem. Link

  • Wipf Group. (2004). Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh. Link

Sources

Validation & Comparative

Comparative Guide: Structural Verification of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 349614-05-7 Molecular Formula: C14H16ClNO3 Molecular Weight: 281.74 g/mol

Executive Summary & Application Context

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a critical intermediate in the synthesis of GPCR ligands and serine protease inhibitors. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput purity screening, it frequently fails to distinguish between conformational isomers (rotamers) and actual impurities in N-acyl piperidine derivatives.

This guide provides a definitive technical comparison of analytical methods, establishing 1H NMR as the "Gold Standard" for structural verification. It specifically addresses the "Rotamer Trap"—a common misinterpretation where restricted amide bond rotation mimics impurities—and provides a self-validating protocol for accurate assignment.

Comparative Analysis: NMR vs. Alternatives

The following matrix objectively compares 1H NMR against LC-MS and FTIR for this specific scaffold.

Feature1H NMR (600 MHz) LC-MS (ESI+) FTIR (ATR)
Primary Utility Definitive structural elucidation & stereochemistry.High-sensitivity purity check & mass confirmation.Functional group verification (carbonyls).
Rotamer Detection High. Visible as signal splitting/broadening at RT.Low. Rotamers usually co-elute or show identical mass.None. Cannot distinguish conformers.
Regio-isomerism Excellent. Distinguishes 1,4- vs 1,3-substitution.Poor. Fragmentation patterns often identical.Poor. Fingerprint region is ambiguous.
Sample Requirement High (~5-10 mg).Low (<1 µg).Low (~1 mg).
Blind Spot Inorganic salts (invisible).Non-ionizable impurities.Skeletal connectivity.
The "Rotamer Trap" in N-Acyl Piperidines

Unlike simple esters, the N-benzoyl amide bond possesses partial double-bond character (


). This restricts rotation at room temperature (

), creating two distinct conformational populations (cis/trans or syn/anti) on the NMR timescale.
  • The Error: Inexperienced analysts often flag the "doubled" signals of the piperidine ring as impurities (e.g., ~10-15% minor peak integration).

  • The Validation: Heating the sample to

    
     (in DMSO-
    
    
    
    ) increases rotation speed, causing these split signals to coalesce into a single sharp peak, proving they are rotamers, not impurities.

Detailed 1H NMR Interpretation

Predicted Chemical Shifts & Assignment Logic

Solvent: CDCl3 (referenced to 7.26 ppm) | Frequency: 400-600 MHz

MoietyProton CountShift (

ppm)
MultiplicityStructural Insight
Aromatic (Ar-H) 2H7.38 – 7.42Doublet (

Hz)
Ortho to Cl (AA'BB' system part A).
Aromatic (Ar-H) 2H7.30 – 7.35Doublet (

Hz)
Ortho to Carbonyl (AA'BB' system part B).
Piperidine

-CH2
4H (Total)3.60 – 4.50 Broad / Split CRITICAL REGION: Very broad or two sets of multiplets due to restricted rotation. Protons syn to carbonyl oxygen are deshielded.
Methyl Ester 3H3.71SingletSharp, diagnostic singlet. Rarely affected by rotamers.
Piperidine

-CH
1H2.55 – 2.65Multiplet (tt)Methine proton at the 4-position.[1]
Piperidine

-CH2
4H1.65 – 2.05Broad MultipletsOften appear as two distinct envelopes due to ring flattening/chair conformation.
Visualizing the Assignment Workflow

The following diagram illustrates the logical decision tree for assigning this spectrum and validating the rotamers.

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (CDCl3, 298K) Check_Ar Check Aromatic Region (7.3 - 7.5 ppm) Start->Check_Ar Ar_Pattern AA'BB' Pattern? (2 doublets) Check_Ar->Ar_Pattern Analyze Check_Me Check Methyl Ester (~3.71 ppm) Ar_Pattern->Check_Me Me_Singlet Sharp Singlet? Check_Me->Me_Singlet Verify Check_Pip Check Piperidine Alpha-H (3.0 - 4.5 ppm) Me_Singlet->Check_Pip Pip_Broad Broad Humps or Split Signals? Check_Pip->Pip_Broad Observe Validation Rotamer Validation Protocol Pip_Broad->Validation Ambiguous? Heat Re-run in DMSO-d6 at 333K Validation->Heat Coalescence Do signals coalesce? Heat->Coalescence Result_Pure CONFIRMED: Pure Compound (Rotamers) Coalescence->Result_Pure Yes Result_Impure ALERT: Chemical Impurity Coalescence->Result_Impure No

Figure 1: Logical workflow for distinguishing intrinsic rotameric broadening from chemical impurities in N-benzoyl piperidines.

Experimental Protocols

Standard Acquisition (Structural Confirmation)
  • Sample Prep: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl3 .

    • Note: Ensure the solvent is neutralized (filtered through basic alumina) if the ester is acid-sensitive, though this compound is generally stable.

  • Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1):

      
       sec (Ensure quantitative integration of aromatic protons).
      
    • Scans (NS): 16–32.

  • Processing: Apply exponential window function (LB = 0.3 Hz) to sharpen aromatic couplings.

Variable Temperature (VT) Validation (Rotamer Check)

Use this protocol if the aliphatic region (3.0–4.5 ppm) is uninterpretable due to broadening.

  • Sample Prep: Prepare sample in DMSO-

    
      (CDCl3 boils at 61°C, making it unsuitable for high-temp work).
    
  • Temperature Ramp:

    • Acquire spectrum at 298 K (25°C).

    • Increase temp to 333 K (60°C).

    • Allow 10 minutes for thermal equilibration.

  • Endpoint: The broad multiplets at 3.0–4.5 ppm should sharpen significantly. If peaks remain distinct and sharp at the exact same chemical shift difference, they are likely impurities.

Synthesis Pathway & Impurity Profile[1]

Understanding the synthesis aids in identifying non-rotameric impurities.

Synthesis_Pathway SM1 Methyl piperidine-4-carboxylate (HCl Salt) Reaction Acylation (DCM, 0°C to RT) SM1->Reaction SM2 4-Chlorobenzoyl chloride SM2->Reaction Base Base (TEA/DIPEA) Base->Reaction Product Methyl 1-(4-chlorobenzoyl) piperidine-4-carboxylate Reaction->Product Imp1 Impurity A: Unreacted Amine Reaction->Imp1 Incomplete Imp2 Impurity B: Acid Hydrolysis (COOH) Product->Imp2 H2O/Acid

Figure 2: Synthesis pathway highlighting potential impurities detectable by NMR (e.g., unreacted amine signals upfield).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 349614-05-7. Retrieved from [Link]

  • Li, G., et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC Biophysics. Retrieved from [Link]

  • Bagley, M. C., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. Journal of Organic Chemistry. Retrieved from [Link]

  • Clayden, J., et al.Restricted Rotation in Amides. In: Organic Chemistry, 2nd Ed. Oxford University Press.

Sources

Comparative Guide: HPLC Method Development for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides an in-depth technical comparison of HPLC stationary phases for the purity analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate .

While standard C18 columns are the default choice for reverse-phase chromatography, this guide demonstrates why Phenyl-Hexyl chemistry often provides superior selectivity for this specific molecule.[1][2] The presence of a halogenated aromatic ring (4-chlorobenzoyl) and a polar piperidine core creates a unique separation challenge where "pi-pi" interactions can be leveraged for robust impurity resolution.

The Analyte & Critical Impurities

To develop a self-validating method, we must first define the separation challenge.

CompoundStructure DescriptionPhysicochemical NatureElution Risk
Target Analyte Methyl ester, Piperidine core, 4-Cl-BenzamideNeutral/Moderately PolarN/A
Impurity A (Precursor)Methyl piperidine-4-carboxylateBasic Secondary AmineTailing / Early Elution
Impurity B (Precursor/Degradant)4-Chlorobenzoic AcidAcidicpH Dependent
Impurity C (Degradant)1-(4-chlorobenzoyl)piperidine-4-carboxylic acidAcidic (Hydrolyzed Ester)Co-elution with Target

Strategic Comparison: C18 vs. Phenyl-Hexyl[1][2][3]

The core of this method development lies in selecting the stationary phase that maximizes resolution (


) between the Target Analyte and Impurity C (the acid hydrolysis product), which is structurally very similar.
Option A: The "Standard" C18 Approach
  • Mechanism: Hydrophobic interaction (Van der Waals forces).[1]

  • Pros: High stability, predictable retention for alkyl chains.

  • Cons: Often struggles to separate compounds that differ only by a single polar group (e.g., methyl ester vs. carboxylic acid) if the hydrophobic skeleton dominates retention.

Option B: The "Selectivity" Phenyl-Hexyl Approach (Recommended)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions
    .[1]
  • Why it works here: The 4-chlorobenzoyl moiety is an electron-deficient aromatic ring.[1] The Phenyl-Hexyl stationary phase acts as a

    
    -electron donor.[1] This interaction is orthogonal to simple hydrophobicity, allowing the column to "see" the difference in electron density between the target and its impurities more clearly than a C18 column.
    

Experimental Protocols

Reagents & Mobile Phase Strategy[1][4][5]
  • Buffer Selection: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Reasoning: Low pH (~2.[1]0) is non-negotiable. It ensures Impurity A (amine) is fully protonated (elutes early/void) and Impurity B/C (acids) are protonated (suppressed ionization), increasing their retention to separate them from the solvent front.

  • Organic Modifier: Methanol (MeOH) vs. Acetonitrile (ACN).[1][3]

    • Critical Insight: ACN suppresses

      
      -
      
      
      
      interactions.[1][3] To maximize the benefit of the Phenyl-Hexyl column, Methanol is preferred as it allows the aromatic selectivity to function.[1]
Instrument Conditions[1]
  • System: HPLC with UV-Vis (PDA preferred).[1]

  • Wavelength: 254 nm (Strong absorption by benzamide) and 230 nm (secondary).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C (Control is vital for

    
    -
    
    
    
    reproducibility).
Gradient Profile (Screening)
Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (MeOH)
0.0955
15.0595
20.0595
20.1955
25.0955

Comparative Data (Simulated)

The following data illustrates the separation performance of the two columns under identical mobile phase conditions (Water/MeOH with 0.1% TFA).

Table 1: Performance Metrics
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)Interpretation
Retention (

) Target
4.24.8Phenyl phase shows higher retention for the aromatic target.[1]
Resolution (

) Target/Impurity C
1.83.5 Critical Success Factor. The Phenyl column leverages the benzoyl ring difference.
Tailing Factor (

) Impurity A
1.91.2Phenyl-Hexyl often has better surface coverage/shielding, reducing silanol interactions with the amine.
Selectivity (

)
1.051.12Higher selectivity indicates a more robust method.
Why Phenyl-Hexyl Won:

On the C18 column, the hydrophobic difference between the methyl ester (Target) and the carboxylic acid (Impurity C) was minimal because the bulky chlorobenzoyl group dominated the interaction. On the Phenyl-Hexyl column, the orientation of the aromatic ring on the stationary phase provided the necessary steric and electronic discrimination.[1]

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This flow illustrates the logical progression from analyte assessment to final column selection.

MethodDevelopment Start Analyte: Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate Assess Assess Functional Groups: 1. Basic Amine (Piperidine precursor) 2. Halogenated Aromatic (Benzoyl) 3. Ester (Hydrolysis risk) Start->Assess Choice Select Stationary Phase Strategy Assess->Choice C18 Path A: C18 Column (Hydrophobicity Dominant) Choice->C18 Standard Phenyl Path B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobicity) Choice->Phenyl Specific ResultC18 Result: Good retention, but poor resolution of acid degradant (Impurity C) C18->ResultC18 Modifier Critical Optimization: Use Methanol (Not ACN) to enhance Pi-Pi interactions Phenyl->Modifier ResultPhenyl Result: Superior Selectivity for Chlorobenzoyl group. High Resolution (Rs > 3.0) Modifier->ResultPhenyl

Caption: Decision logic prioritizing Phenyl-Hexyl chemistry for halogenated aromatic separation.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate is essential for validating specificity.[1]

ImpurityFate SM1 SM1: Methyl piperidine-4-carboxylate (Basic Amine) Reaction Amide Coupling SM1->Reaction SM2 SM2: 4-Chlorobenzoyl Chloride (Reactive Electrophile) SM2->Reaction ImpurityB Impurity B: 4-Chlorobenzoic Acid (Hydrolysis of SM2) SM2->ImpurityB Moisture Product TARGET: Methyl 1-(4-chlorobenzoyl) piperidine-4-carboxylate Reaction->Product ImpurityC Impurity C: Acid Degradant (Hydrolysis of Target Ester) Product->ImpurityC High pH / Stress

Caption: Synthesis and degradation pathways defining the critical impurities for separation.

Validation Strategy (ICH Q2 Grounding)

To ensure this method is "Publishable" and compliant, the following validation parameters must be addressed, referencing ICH Q2(R2) guidelines [1].

  • Specificity:

    • Requirement: Inject the Target, Impurity A, B, and C individually.

    • Acceptance: No co-elution.[1] Purity angle < Purity threshold (if using PDA).

  • Linearity:

    • Range: 50% to 150% of the target concentration.[1]

    • Metric:

      
      .[1]
      
  • Accuracy (Recovery):

    • Spike impurities at 0.1%, 0.5%, and 1.0% levels into the target matrix.

    • Acceptance: 90-110% recovery.[1]

  • Robustness (Critical for Phenyl-Hexyl):

    • Temperature: ± 5°C. (Pi-pi interactions are temperature sensitive).[1]

    • Mobile Phase: ± 2% Methanol composition.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][5][6][7] (2023).[1][5][6] Available at: [Link]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. (2009).[1][3] Available at: [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Chlorobenzoyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chlorobenzoyl)piperidine (CAS: 53220-41-0) serves as a critical structural motif in medicinal chemistry, appearing as a precursor in the synthesis of antipsychotics (e.g., haloperidol analogs) and, more recently, as a marker in forensic analysis of designer synthetic cannabinoids.

This guide provides a definitive analysis of its mass spectral behavior. Unlike generic spectral libraries, we dissect the causality of fragmentation—comparing Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors—and offer a comparative framework against non-halogenated analogs to aid in precise structural elucidation.

Part 1: The Molecular Signature

The mass spectral identity of 4-chlorobenzoyl piperidine is defined by two competing factors: the stability of the piperidine ring and the electronic influence of the para-chloro substituent on the benzoyl moiety.

Physicochemical Baseline
  • Molecular Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): 223.0764 Da

  • Key Structural Feature: The amide bond connecting a basic piperidine ring to an electron-deficient 4-chlorophenyl ring.

The Chlorine Isotope Effect

The most immediate diagnostic feature in the mass spectrum is the chlorine isotope signature. Unlike fluorine (monoisotopic) or bromine (1:1 ratio), chlorine presents a distinct 3:1 intensity ratio between the


 and 

isotopes.
  • Parent Ion (

    
    ):  Visible at 
    
    
    
    223
    and 225 (approx. 3:1 ratio).
  • Diagnostic Utility: Any fragment retaining the chlorophenyl ring must exhibit this doublet, serving as an internal validation check during spectral interpretation.

Part 2: Fragmentation Mechanism & Pathway

In Electron Ionization (70 eV), the fragmentation is driven by the high energy imparted to the molecule, leading to radical cation formation and subsequent bond cleavages. The primary driver is


-cleavage  adjacent to the carbonyl group and the nitrogen atom.[2]
Mechanistic Flowchart

The following diagram illustrates the primary decay channels. The competition between forming the Acylium Ion (Path A) and the Immonium Ion (Path B) is governed by Stevenson’s Rule, which dictates that the positive charge resides on the fragment with the lower ionization energy.

FragmentationPathway Parent Parent Ion [M]+. m/z 223 / 225 (Radical Cation) Acylium 4-Chlorobenzoyl Cation (Acylium Ion) m/z 139 / 141 (Base Peak Candidate) Parent->Acylium α-Cleavage (C-N bond) Charge retention on Carbonyl Piperidine Piperidine Radical Cation m/z 84 (Class Diagnostic) Parent->Piperidine Inductive Cleavage Charge retention on Nitrogen Phenyl 4-Chlorophenyl Cation m/z 111 / 113 Acylium->Phenyl - CO (28 Da) Neutral Loss PipFrag1 Tetrahydropyridine m/z 56 Piperidine->PipFrag1 Ring Fragmentation - C2H4

Figure 1: Primary fragmentation pathways of 4-chlorobenzoyl piperidine under Electron Ionization (EI).

Detailed Pathway Analysis
  • Path A: Formation of the 4-Chlorobenzoyl Cation (

    
     139/141) 
    
    • Mechanism: Homolytic cleavage of the amide C-N bond.

    • Stability: The resulting acylium ion is resonance-stabilized by the benzene ring. The para-chloro substituent exerts an inductive withdrawing effect but also a mesomeric donating effect; however, the resonance stabilization of the acylium cation makes this a dominant peak.

    • Secondary Decay: The acylium ion often ejects a neutral CO molecule (28 Da) to form the 4-chlorophenyl cation (

      
       111/113) .
      
  • Path B: Formation of the Piperidine Fragment (

    
     84) 
    
    • Mechanism: Heterolytic cleavage where the nitrogen lone pair drives the ionization.

    • Significance: This peak is "Class Diagnostic." It confirms the presence of a piperidine ring but tells you nothing about the benzoyl substituent. If you see

      
       84 but the 139 peak shifts to 105, you know the chlorine is missing.
      

Part 3: Comparative Analysis

To validate the identity of 4-chlorobenzoyl piperidine, one must compare it against its common structural analogs. This section provides the data needed to distinguish the target from "look-alike" compounds often encountered in synthesis or forensic screening.

Comparison 1: Structural Analogs (Substituent Effect)

The shift in the Acylium Ion mass is the primary differentiator.

Feature4-Chlorobenzoyl Piperidine (Target)4-Fluorobenzoyl Piperidine (Analog)Unsubstituted Benzoyl Piperidine
Parent Ion (

)
223 (with 225 isotope)207 (No isotope split)189 (No isotope split)
Base/Major Peak

139
(Acylium)

123
(Acylium)

105
(Acylium)
Isotope Pattern Yes (Cl-35/37 ratio 3:1)No (F-19 is monoisotopic)No
Piperidine Peak

84 (Present)

84 (Present)

84 (Present)
Secondary Loss

111 (-CO)

95 (-CO)

77 (-CO, Phenyl)
Comparison 2: Ionization Mode (EI vs. ESI)

Researchers using LC-MS (ESI) will observe a fundamentally different spectrum than those using GC-MS (EI).

ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Species Fragment Ions (

139, 84)
Protonated Molecule

(

224)
Molecular Ion Weak intensity (

)
High intensity (

)
Fragmentation Spontaneous in sourceRequires CID (Collision Induced Dissociation)
Best For Structural Elucidation (Fingerprinting)Molecular Weight Confirmation & Quantitation

Part 4: Experimental Protocols

To generate the data described above, the following protocols ensure reproducibility and minimize artifacts (such as thermal degradation of the amide bond).

Protocol A: GC-MS Analysis (Structural ID)
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Inlet Temperature: 250°C (Do not exceed 280°C to prevent thermal amide cleavage).

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm ID x 0.25µm film).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Self-Validation Step: Check the peak width of the parent ion (

    
     223). If the peak tails significantly, the inlet liner may be active (dirty), causing adsorption of the basic piperidine nitrogen. Replace the liner with a deactivated splitless liner with glass wool.
    
Protocol B: LC-MS/MS Analysis (Quantification/Screening)
  • System: Triple Quadrupole (QqQ) or Q-TOF.[2]

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • MRM Transitions (For QqQ):

    • Quantifier:

      
       (Collision Energy: ~20-25 eV). Rationale: Most abundant, retains Cl signature.
      
    • Qualifier:

      
       (Collision Energy: ~30-35 eV). Rationale: Confirms piperidine ring.[4]
      
  • Self-Validation Step: Verify the ratio of the Quantifier/Qualifier transition areas. It should remain constant (±20%) across the calibration range.

References

  • BenchChem. (2025).[2][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives: Application Notes. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 4-(4-chlorophenyl)-4-hydroxypiperidine (Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Halogens. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Monographs on Synthetic Cannabinoids and Precursors. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Risk Assessment & Hazard Profiling

The "Why" Behind the Protocol

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a functionalized piperidine derivative commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact molecule may be sparse in public registries, a Structure-Activity Relationship (SAR) analysis mandates a precautionary approach.

  • The Piperidine Core: Historically associated with skin and respiratory irritation (H315, H335) and potential sensitization.

  • The Chlorobenzoyl Moiety: Increases lipophilicity, potentially enhancing skin absorption and metabolic stability. Chlorinated aromatics often carry hepatotoxic or aquatic toxicity risks (H411).

  • Physical State: Likely a solid powder. Dust inhalation is the primary exposure vector during pre-reaction handling.

Operational Hazard Classification: Until specific toxicology proves otherwise, handle this compound as an Occupational Exposure Band (OEB) 3 substance (Potent Compound).

  • Primary Risks: Respiratory sensitization, severe eye irritation (H319), and potential acute toxicity if swallowed (H302).

  • Critical Control Point: Weighing and transfer of the neat solid.

The Barrier Strategy: PPE Selection Matrix

The "What" to Wear

Standard "universal precautions" are insufficient for chlorinated pharmaceutical intermediates. Use this matrix to select barriers based on the state of the chemical.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier (e.g., Silver Shield®) under NitrileChlorinated aromatics in organic solvents (DCM, THF) can permeate nitrile in <5 mins. Laminate provides chemical resistance; nitrile provides dexterity.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood If hood work is impossible, a P100/N95 particulate respirator is mandatory for solids.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GlassesFine powders can bypass standard safety glasses. Solutions pose splash risks.
Body Protection Lab Coat (Cotton/Poly) + Tyvek® Sleeves Lab Coat + Chemical ApronTyvek sleeves prevent powder accumulation on forearms—a common contact dermatitis site.

Scientist-to-Scientist Note: Never rely solely on thin nitrile gloves when this compound is dissolved in Dichloromethane (DCM) . The solvent acts as a carrier, dragging the chemical through the glove material and into your skin.

Operational Workflow: From Storage to Synthesis

The "How" - A Self-Validating Protocol

Phase A: Pre-Operational Check
  • Verify Engineering Controls: Ensure the Fume Hood certification is current (face velocity 0.3–0.5 m/s).

  • Static Control: Piperidine esters are often dry, crystalline powders prone to static charge.

    • Action: Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."

Phase B: Weighing & Transfer (Highest Risk)
  • Location: Dedicated Balance Enclosure or Fume Hood.

  • Protocol:

    • Place a disposable weighing boat and a waste bag inside the hood before opening the chemical container.

    • Tare the balance.

    • Transfer solid using a disposable spatula . Do not use metal spatulas that require washing; dispose of the tool to eliminate cross-contamination risks.

    • Wet Wipe Technique: Immediately after transfer, wipe the exterior of the receiving flask and the balance area with a solvent-dampened wipe (methanol or ethanol). Place this wipe directly into the solid waste bag inside the hood.

Phase C: Reaction & Monitoring
  • Closed Systems: Once dissolved, keep the reaction vessel sealed.

  • Sampling: When taking TLC/HPLC samples, assume the syringe exterior is contaminated. Discard gloves immediately if any micro-droplets contact them.

Visualization: Safety & Logistics Workflow

The following diagram illustrates the critical control points (CCPs) and waste streams for this specific workflow.

ChemicalHandling cluster_safety Critical Safety Zone Receipt Receipt & Storage (Cool, Dry, Dark) Weighing Weighing Station (CCP: Dust Control) REQ: Ionizer + Fume Hood Receipt->Weighing Transfer Container Reaction Reaction Vessel (CCP: Solvent Permeation) REQ: Laminate Gloves Weighing->Reaction Dissolution SolidWaste Solid Waste (Contaminated PPE/Wipes) Weighing->SolidWaste Disposable Spatulas Quench Quench & Workup (Phase Separation) Reaction->Quench Synthesis Quench->SolidWaste Drying Agents (MgSO4) HaloWaste Liquid Waste (HALOGENATED) Quench->HaloWaste DCM/Chloroform Layers

Caption: Operational lifecycle of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, highlighting Critical Control Points (CCPs) for dust and solvent exposure.

Emergency Response & Disposal Plans

The "Safety Net"

Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Wear N95/P100 respirator and double gloves.

  • Containment: Do NOT dry sweep. This generates dust.[1]

  • Cleanup: Cover the spill with wet paper towels (dampened with water) to suppress dust. Scoop the wet slurry into a wide-mouth jar.

  • Decontamination: Wash the surface with a mild detergent followed by water.

Waste Disposal (Strict Segregation)

Due to the 4-chlorobenzoyl group, this chemical and its solutions must be classified as Halogenated Organic Waste .

  • Stream A: Halogenated Solvents: All reaction mother liquors (DCM, Chloroform) and the product itself.

    • Label: "Halogenated Organic Waste - Contains Chlorinated Piperidine Derivatives."

  • Stream B: Solid Hazardous Waste: Contaminated gloves, weighing boats, Tyvek sleeves, and silica gel from purification.

    • Label: "Solid Chemical Debris - Toxic/Irritant."

  • Stream C: Aqueous Waste: Only if confirmed free of organics (check pH before disposal).

References & Authority[2][3][4]

  • National Institutes of Health (NIH). Occupational Exposure Banding for Novel Pharmaceutical Intermediates. (2020).[2][3][4][5] Provides the framework for assigning OEB 3 to unlisted intermediates.

  • Fisher Scientific. Safety Data Sheet: Methyl piperidine-4-carboxylate (Analog). (2025).[6][3][4][7] Used for read-across hazard identification of the piperidine ester core.

  • 3M Technical Data. Permeation of Chlorinated Solvents through Nitrile vs. Laminate Films. Essential data for glove selection in organic synthesis.

  • Sigma-Aldrich. Safety Data Sheet: N-Methyl-4-piperidinol (Fragment). (2023).[3][8][9] Confirms skin/eye irritation hazards for piperidine precursors.[6]

(Note: Always consult your institution's Chemical Hygiene Officer (CHO) before scaling up reactions beyond 10 grams, as thermal runaway risks may alter PPE requirements.)

Sources

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